Toborinone

Vue d'ensemble

Description

La Toborinone est un médicament à petite molécule connu pour son rôle d'inhibiteur de la phosphodiestérase III. Il est principalement utilisé dans le traitement des maladies cardiovasculaires, en particulier de l'insuffisance cardiaque. La this compound agit en inhibant l'enzyme phosphodiestérase III, ce qui entraîne une augmentation des niveaux intracellulaires d'adénosine monophosphate cyclique, conduisant à une contraction cardiaque accrue et à une vasodilatation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La Toborinone peut être synthétisée par différentes voies de synthèse. Une méthode courante implique la réaction de la 6-hydroxy-2-quinolinone avec la 3,4-diméthoxybenzylamine en présence d'une base appropriée pour former l'intermédiaire. Cet intermédiaire est ensuite mis en réaction avec le méthanesulfonate de 2,3-époxypropyle pour produire la this compound .

Méthodes de production industrielle : La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant les voies de synthèse mentionnées ci-dessus. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Le processus implique plusieurs étapes de purification, notamment la cristallisation et la chromatographie, pour obtenir de la this compound de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : La Toborinone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle quinolinone.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle quinolinone ou de la fraction benzylamine.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.

Principaux produits formés :

Oxydation : Formation de métabolites hydroxylés et carboxylés.

Réduction : Formation de dérivés quinolinone réduits.

Substitution : Formation de dérivés quinolinone et benzylamine substitués.

Applications De Recherche Scientifique

Clinical Studies

A notable study highlighted the acute effects of Toborinone on vascular capacitance and cardiac output. The research demonstrated that this compound significantly improved cardiac function in patients with heart failure, showcasing its potential as a therapeutic agent in managing heart conditions .

| Study | Population | Findings |

|---|---|---|

| Acute Effects of this compound on Vascular Capacitance | Heart failure patients | Improved cardiac output and vascular capacitance |

Experimental Applications

This compound has been utilized in experimental settings to investigate its effects on myocardial function. Research indicates that it can enhance myocardial contractility without significantly increasing heart rate, which is crucial for patients with compromised cardiac function.

Case Studies

In a controlled study involving animal models, this compound was shown to improve myocardial oxygen consumption efficiency, suggesting its utility in conditions where oxygen supply is limited.

| Study | Model | Results |

|---|---|---|

| Effects of this compound on Myocardial Efficiency | Animal models | Enhanced efficiency of myocardial oxygen consumption |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as stroke or neurodegenerative diseases. Its ability to modulate cAMP levels could play a role in neuronal survival and function.

Ongoing Research

Current studies are exploring the implications of this compound in neuroprotection, focusing on its effects on neuronal apoptosis and inflammation.

| Study | Focus Area | Hypothesis |

|---|---|---|

| Neuroprotective Effects of this compound | Stroke models | Modulation of cAMP may protect neurons from ischemic damage |

Drug Formulation

The formulation of this compound for clinical use involves careful consideration of its pharmacokinetics and pharmacodynamics. Researchers are investigating optimal delivery methods to enhance bioavailability and therapeutic efficacy.

Innovative Approaches

Recent advancements include the development of novel drug delivery systems that utilize nanoparticles to improve the delivery of this compound to target tissues, thereby maximizing its therapeutic potential.

| Innovation | Delivery Method | Expected Outcome |

|---|---|---|

| Nanoparticle-based Delivery Systems | Targeted delivery | Increased bioavailability and reduced side effects |

Mécanisme D'action

Toborinone exerts its effects by inhibiting the enzyme phosphodiesterase III. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate levels, which enhances cardiac contractility and promotes vasodilation. The elevated cyclic adenosine monophosphate levels result in the inhibition of calcium release from intracellular stores and calcium entry through plasma membrane channels, ultimately reducing platelet aggregation .

Comparaison Avec Des Composés Similaires

Olprinone: Another phosphodiesterase III inhibitor with similar effects on cyclic adenosine monophosphate levels and cardiac contractility.

Milrinone: A phosphodiesterase III inhibitor used in the treatment of heart failure, known for its positive inotropic and vasodilatory effects.

Uniqueness of Toborinone: this compound is unique in its specific molecular structure, which allows for distinct pharmacokinetic properties and metabolic pathways. Unlike other phosphodiesterase III inhibitors, this compound undergoes extensive conjugation with glucuronic acid, sulfate, and glutathione, leading to the formation of unique metabolites .

Propriétés

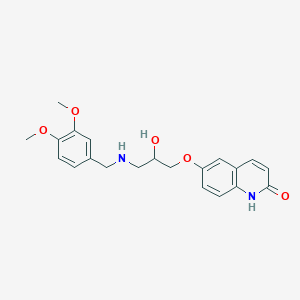

IUPAC Name |

6-[3-[(3,4-dimethoxyphenyl)methylamino]-2-hydroxypropoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKYPZBCMBEEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048813 | |

| Record name | Toborinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143343-83-3 | |

| Record name | Toborinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143343-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toborinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143343833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toborinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOBORINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1N0YXM99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.